

An In-depth Technical Guide to 5-Amino-2-bromobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

Cat. No.: B1271508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Amino-2-bromobenzoic acid** (CAS Number: 2840-02-0), a key chemical intermediate in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, synthesis, and significant applications in drug discovery and development, with a focus on its role in the synthesis of modern therapeutics.

Core Concepts: Structure and Properties

5-Amino-2-bromobenzoic acid is an aromatic compound featuring a benzoic acid backbone with an amino group at the C5 position and a bromine atom at the C2 position. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.

Chemical Structure:

- IUPAC Name: **5-amino-2-bromobenzoic acid**[\[1\]](#)
- CAS Number: 2840-02-0[\[1\]](#)
- Molecular Formula: C₇H₆BrNO₂[\[1\]](#)
- SMILES: C1=CC(=C(C=C1N)C(=O)O)Br[\[1\]](#)
- InChI Key: FEXDUVBQBNYSQV-UHFFFAOYSA-N[\[1\]](#)

The presence of the carboxylic acid, the amino group, and the bromine atom provides multiple reactive sites for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **5-Amino-2-bromobenzoic acid** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
Molecular Weight	216.03 g/mol	[1]
Melting Point	171-179 °C	[2]
Boiling Point	366.2 °C (predicted)	[2]
Density	1.793 g/cm ³ (predicted)	[2]
Appearance	White crystalline solid	[3]
¹ H-NMR (400 MHz, DMSO-d6) δ (ppm)	5.49 (s, 2H), 6.59 (dd, J = 8.5, 2.9Hz, 1H), 6.93 (d, J = 2.9Hz, 1H), 7.25 (d, J = 8.5Hz, 1H), 13.04 (s, 1H)	[3]

Synthesis and Experimental Protocols

The synthesis of **5-Amino-2-bromobenzoic acid** is crucial for its availability as a starting material. A common and effective laboratory-scale synthesis involves the bromination of 3-aminobenzoic acid.

Experimental Protocol: Synthesis from 3-Aminobenzoic Acid[3]

This protocol details the synthesis of **5-Amino-2-bromobenzoic acid** via the bromination of 3-aminobenzoic acid using N-bromosuccinimide (NBS).

Materials:

- 3-Aminobenzoic acid
- N,N-dimethylformamide (DMF)
- N-bromosuccinimide (NBS)
- Water

Procedure:

- Dissolve 3-aminobenzoic acid (3.00 g, 21.9 mmol) in N,N-dimethylformamide (18.0 mL) in a reaction vessel and cool the solution to below 5 °C.
- In a separate vessel, prepare a solution of N-bromosuccinimide (4.09 g, 23.0 mmol) in N,N-dimethylformamide (9.00 mL).
- Slowly add the NBS solution to the cooled 3-aminobenzoic acid solution, ensuring the reaction temperature is maintained at or below 5 °C.
- Stir the reaction mixture at 5 °C for 1 hour.
- After 1 hour, add water (60.0 mL) to the reaction mixture and continue stirring for 12 hours at 5 °C.
- Collect the resulting solid product by filtration.
- Wash the filtered solid with water (5.00 mL) and dry to yield **5-Amino-2-bromobenzoic acid**.

Expected Yield: Approximately 78%.

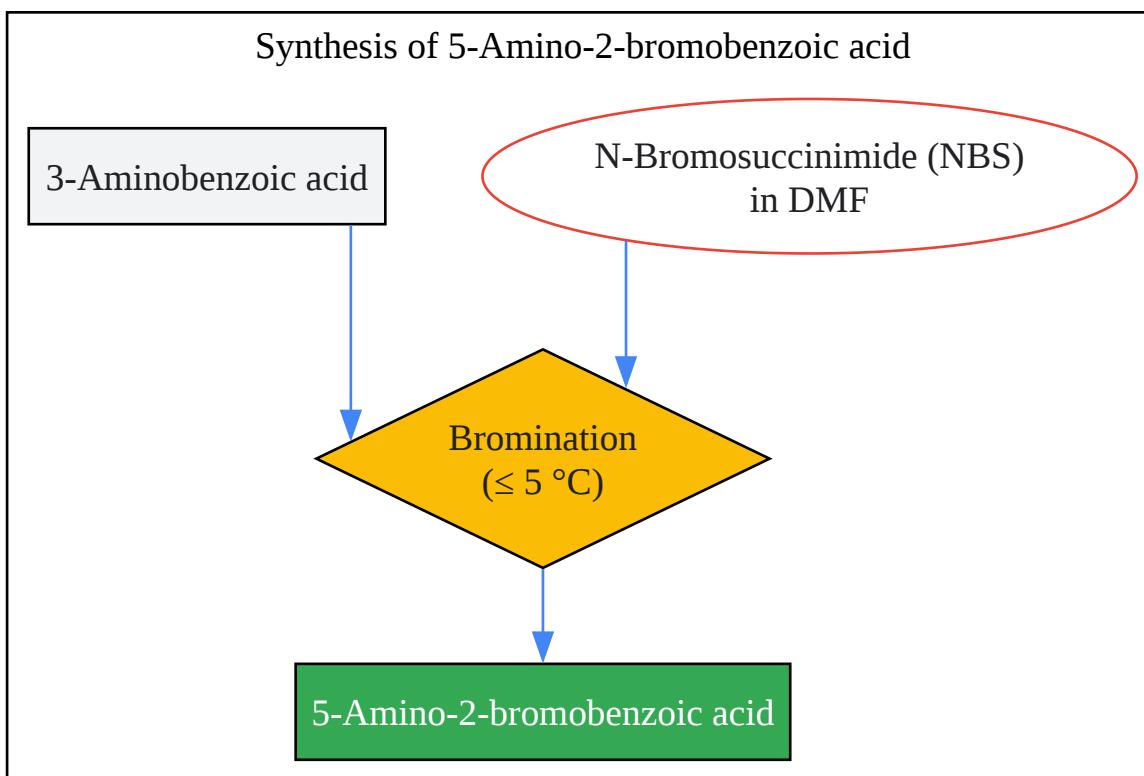
Product Confirmation: The structure of the synthesized **5-Amino-2-bromobenzoic acid** can be confirmed by ¹H-NMR spectroscopy, which should match the data presented in the table above.

Applications in Drug Development

5-Amino-2-bromobenzoic acid is a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are key components in the development of drugs for metabolic diseases.

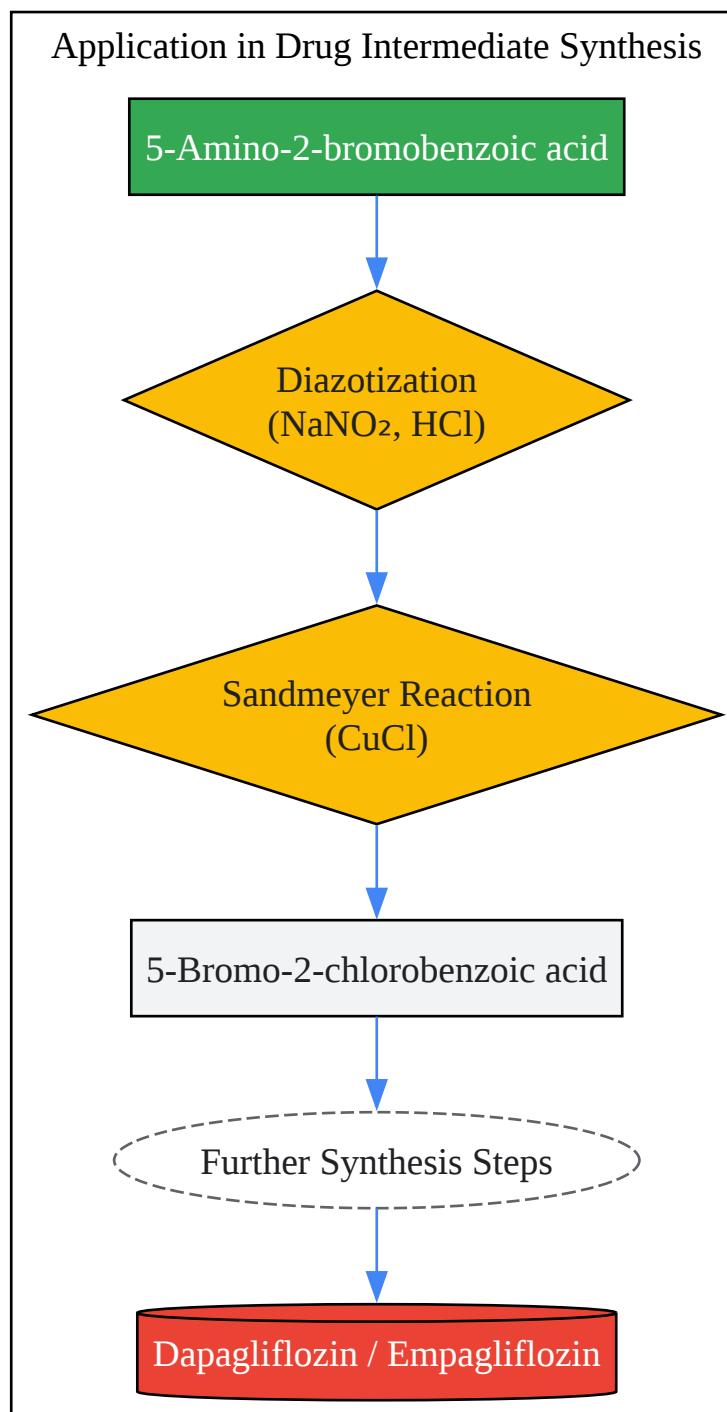
Intermediate for Hypoglycemic Drugs

Patent literature indicates that derivatives of **5-Amino-2-bromobenzoic acid** are crucial starting materials for the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.^[4] Specifically, it is a precursor to 5-bromo-2-chloro-benzoic acid, which is a key intermediate in the manufacturing of drugs like Dapagliflozin and Empagliflozin.^[4]


The synthetic utility of **5-Amino-2-bromobenzoic acid** in this context involves a diazotization reaction to replace the amino group with a chlorine atom, followed by further modifications.

Potential Role in FABP4/5 Inhibitors

5-Amino-2-bromobenzoic acid has also been identified as a potential starting material for the synthesis of Fatty Acid-Binding Protein 4 (FABP4) and 5 (FABP5) inhibitors.^[3] These proteins are targets for the treatment of various metabolic diseases, including atherosclerosis and type 2 diabetes.^{[5][6]} The development of small molecule inhibitors for these proteins is an active area of research.


Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving **5-Amino-2-bromobenzoic acid**.

[Click to download full resolution via product page](#)

Synthesis of **5-Amino-2-bromobenzoic acid**.

[Click to download full resolution via product page](#)

Workflow for Dapagliflozin intermediate synthesis.

Safety and Handling

5-Amino-2-bromobenzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:[[1](#)]

- H301: Toxic if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-2-bromobenzoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its specific substitution pattern allows for its use as a key building block in the synthesis of important drugs, particularly for the treatment of type 2 diabetes. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals involved in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]

- 3. nbino.com [nbino.com]
- 4. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]
- 5. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Amino-2-bromobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271508#5-amino-2-bromobenzoic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com